molecular formula C11H15NO3 B15256515 5-[2-(Hydroxymethyl)-3-methylpyrrolidin-1-yl]furan-2-carbaldehyde

5-[2-(Hydroxymethyl)-3-methylpyrrolidin-1-yl]furan-2-carbaldehyde

Cat. No.: B15256515
M. Wt: 209.24 g/mol
InChI Key: WGXNUFYDJXUTST-UHFFFAOYSA-N
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Description

5-[2-(Hydroxymethyl)-3-methylpyrrolidin-1-yl]furan-2-carbaldehyde is an organic compound that features a furan ring substituted with a pyrrolidine moiety. This compound is of interest due to its unique structure, which combines the reactivity of both furan and pyrrolidine rings, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(Hydroxymethyl)-3-methylpyrrolidin-1-yl]furan-2-carbaldehyde typically involves the reaction of 5-hydroxymethylfurfural with a suitable pyrrolidine derivative. One common method includes the use of a reductive amination process where 5-hydroxymethylfurfural is reacted with 3-methylpyrrolidine in the presence of a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the reaction under mild conditions, thereby optimizing the production efficiency .

Chemical Reactions Analysis

Types of Reactions

5-[2-(Hydroxymethyl)-3-methylpyrrolidin-1-yl]furan-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous medium.

    Reduction: LiAlH4 in dry ether.

    Substitution: Br2 in acetic acid.

Major Products Formed

Scientific Research Applications

5-[2-(Hydroxymethyl)-3-methylpyrrolidin-1-yl]furan-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-[2-(Hydroxymethyl)-3-methylpyrrolidin-1-yl]furan-2-carbaldehyde exerts its effects involves interactions with various molecular targets. The aldehyde group can form Schiff bases with amines, facilitating the formation of imines that can undergo further chemical transformations. The furan ring’s electron-rich nature allows it to participate in electrophilic aromatic substitution reactions, while the pyrrolidine moiety can engage in nucleophilic attacks .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[2-(Hydroxymethyl)-3-methylpyrrolidin-1-yl]furan-2-carbaldehyde is unique due to its combination of functional groups, which provides a versatile platform for various chemical transformations. Its structure allows for multiple points of reactivity, making it a valuable intermediate in synthetic chemistry .

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

5-[2-(hydroxymethyl)-3-methylpyrrolidin-1-yl]furan-2-carbaldehyde

InChI

InChI=1S/C11H15NO3/c1-8-4-5-12(10(8)7-14)11-3-2-9(6-13)15-11/h2-3,6,8,10,14H,4-5,7H2,1H3

InChI Key

WGXNUFYDJXUTST-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(C1CO)C2=CC=C(O2)C=O

Origin of Product

United States

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